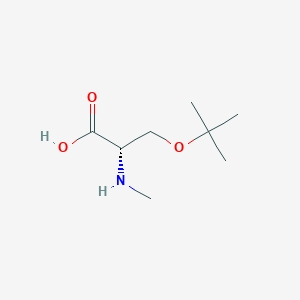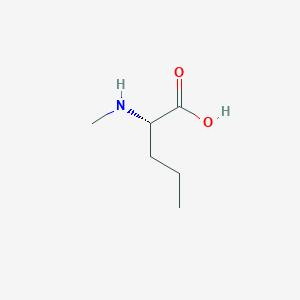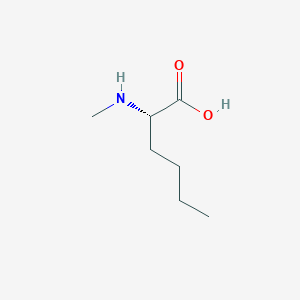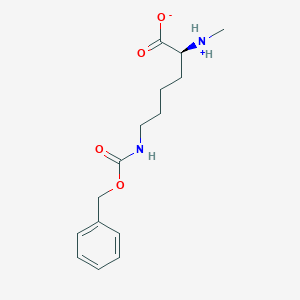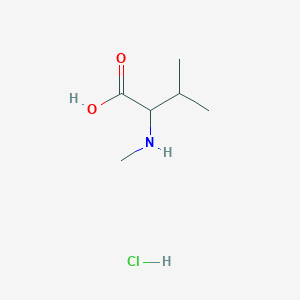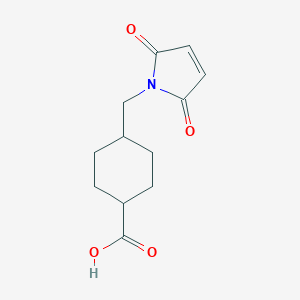
trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid
Vue d'ensemble
Description
Trans-4-(Maleimidomethyl)cyclohexanecarboxylic Acid is a type of carboxylate. It is well known for its N-hydroxysuccinimide ester derivative (SMCC), which is a useful cross-linking reagent . SMCC is widely used for the generation of stable maleimide-activated carrier proteins, enzyme immunoconjugates, and hapten carrier molecule conjugates .
Synthesis Analysis
The synthesis of Trans-4-(Maleimidomethyl)cyclohexanecarboxylic Acid involves several steps. The organic layer was dried over Na2504, filtered over a sintered glass funnel, and the clear filtrate evaporated and dried under high vacuum giving the title compound as a yellow solid .Molecular Structure Analysis
The molecule contains a total of 33 bonds. There are 18 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 imide (-thio), and 1 hydroxyl group . The molecular formula is C12H15NO4 .Chemical Reactions Analysis
The compound is typically coupled initially to molecules containing primary amine by amide bond buffered at pH 7.5 (6.5-8.5) .Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H15NO4 and an average mass of 237.252 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 433.6±18.0 °C at 760 mmHg, and a flash point of 216.0±21.2 °C .Applications De Recherche Scientifique
Cross-linking Agent for Proteins and Antibodies
TMCCA is commonly used as a cross-linking agent that can form stable bonds between sulfhydryl groups and free amine groups. This property makes it particularly useful for the conjugation of enzymes to antibodies or antibody fragments, which is a critical step in the development of antibody-based assays and therapeutics .
Antifibrinolytic Agent
As an analogue of lysine, TMCCA has been found to inhibit plasmin-induced fibrinolysis. This application is significant in the treatment of hemorrhagic diseases and in controlling abnormal bleeding during surgical procedures .
Material Science Applications
In material science, derivatives of TMCCA are used as building blocks in the synthesis of pharmacologically active compounds. Researchers also utilize this compound to study thermal stability and thermodynamic properties of materials, which can lead to advancements in material design and engineering.
Chemical Synthesis
TMCCA plays a role in chemical synthesis where it’s used by scientists with expertise in life sciences, material sciences, and other research areas. It serves as a foundational reagent for creating complex molecules for various scientific studies .
Bioconjugation
The maleimide group of TMCCA is reactive towards thiol groups under mild conditions, making it an ideal reagent for bioconjugation techniques. This application is crucial for labeling proteins or peptides with probes or attaching drugs to carriers for targeted delivery .
Analytical Chemistry
TMCCA is also used in analytical chemistry where its specific reactivity allows for precise modifications of molecules, aiding in the analysis and identification of complex biological samples .
Mécanisme D'action
Target of Action
Trans-4-(Maleimidomethyl)cyclohexanecarboxylic Acid, also known as SMCC, is a heterobifunctional cross-linking reagent . Its primary targets are molecules containing primary amine and sulfhydryl groups . These groups are prevalent in many biological molecules, including proteins and antibodies .
Mode of Action
SMCC is known for its ability to cross-link both a sulfhydryl group and a free amine group . This cross-linking ability allows it to bind two different molecules together, creating a stable complex . This interaction results in the formation of stable maleimide-activated carrier proteins, enzyme immunoconjugates, and hapten carrier molecule conjugates .
Biochemical Pathways
The exact biochemical pathways affected by SMCC depend on the specific molecules it is coupled with. For example, it can be used to create enzyme immunoconjugates, which can be used in various immunoassays .
Result of Action
The result of SMCC’s action is the formation of stable complexes between two different molecules . This can be used to modify the properties of these molecules, for example, by attaching a fluorescent label to a protein for imaging studies, or by creating enzyme immunoconjugates for use in immunoassays .
Action Environment
The action of SMCC can be influenced by various environmental factors. For example, the coupling reaction typically occurs at a buffered pH of 7.5 (6.5-8.5) . Additionally, SMCC is sensitive to light and moisture, and it should be stored under inert gas at -20°C . These factors can influence the efficiency of the coupling reaction and the stability of the resulting complexes .
Orientations Futures
Propriétés
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h5-6,8-9H,1-4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQILVUYCDHSGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145980 | |
| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid | |
CAS RN |
64987-82-2, 69907-67-1 | |
| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Maleimidomethyl)cyclohexanecarboxylic acid, E- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069907671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(MALEIMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CN76JAX09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




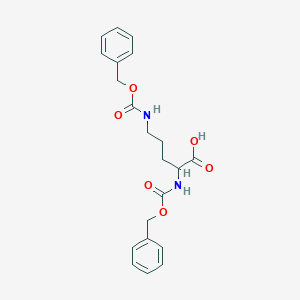

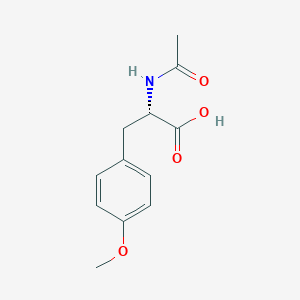
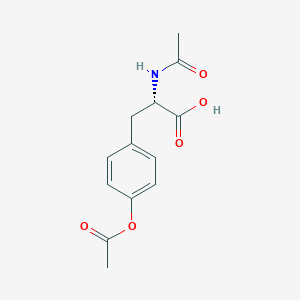
![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)

